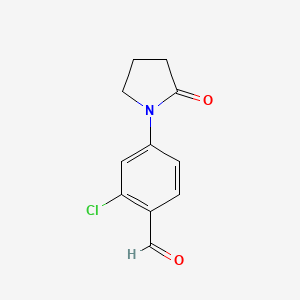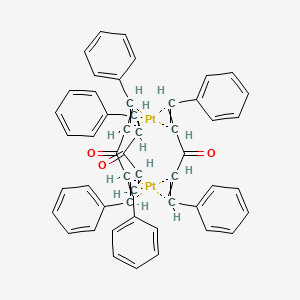
1,5-diphenylpenta-1,4-dien-3-one;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diphenylpenta-1,4-dien-3-one can be synthesized through the aldol condensation of benzaldehyde with acetone, followed by dehydration. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide .
For the preparation of platinum complexes, 1,5-diphenylpenta-1,4-dien-3-one can be reacted with platinum precursors such as platinum(II) chloride in the presence of ligands like phosphines or arsines. The reaction conditions often involve refluxing in an appropriate solvent like ethanol or dichloromethane .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to saturated ketones or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .
Wissenschaftliche Forschungsanwendungen
1,5-Diphenylpenta-1,4-dien-3-one and its platinum complexes have several scientific research applications:
Wirkmechanismus
The mechanism of action for 1,5-diphenylpenta-1,4-dien-3-one and its platinum complexes involves coordination to metal centers, which can facilitate various catalytic processes. The molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects such as inhibition of cancer cell growth or reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzylideneacetone: A structurally similar compound with applications in organic synthesis and catalysis.
Bis(2-phenylvinyl) ketone: Another chalcone derivative with similar chemical properties.
Uniqueness
1,5-Diphenylpenta-1,4-dien-3-one is unique due to its ability to form stable complexes with platinum, which enhances its catalytic and biological activities. Its structural properties also allow for diverse chemical modifications, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C51H42O3Pt2 |
|---|---|
Molekulargewicht |
1093.0 g/mol |
IUPAC-Name |
1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; |
InChI-Schlüssel |
TZSNBHPFGNSWPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
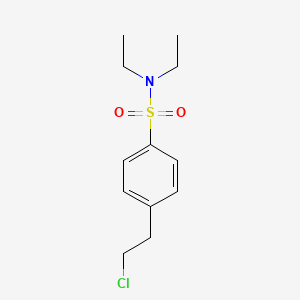
![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)


![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12445786.png)
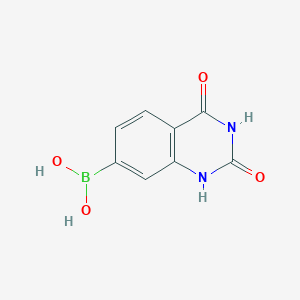
![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)

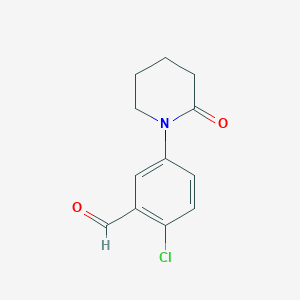
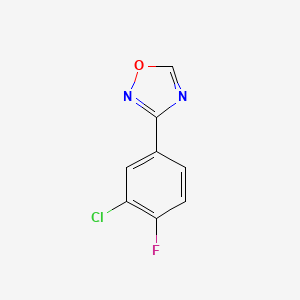
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
